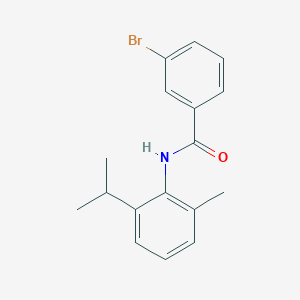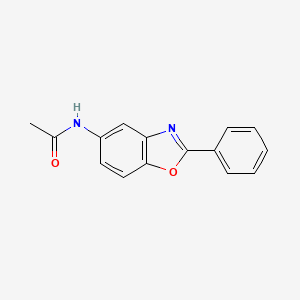
N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide
描述
N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide typically involves the cyclization of 2-aminophenol with a suitable aldehyde or ketone, followed by acylation. One common method involves the reaction of 2-aminophenol with benzaldehyde in the presence of an acid catalyst to form 2-phenylbenzoxazole. This intermediate is then acylated with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity of the final product. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used, and purification is achieved through recrystallization or chromatography .
化学反应分析
Types of Reactions
N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of fluorescent dyes and materials with specific optical properties.
作用机制
The mechanism of action of N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
3-(2-benzoxazol-5-yl)alanine: Another benzoxazole derivative with similar biological activities.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Compounds with similar structural features and biological properties
Uniqueness
N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10(18)16-12-7-8-14-13(9-12)17-15(19-14)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNGWOCUNBNAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320695 | |
| Record name | N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803149 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312269-07-1 | |
| Record name | N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5645685.png)
![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B5645704.png)
![(1S*,5R*)-3-(2-pyridinylcarbonyl)-6-(tetrahydro-2H-pyran-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5645712.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluorobenzyl)piperidine](/img/structure/B5645737.png)
![5-(2-furylmethylene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5645743.png)
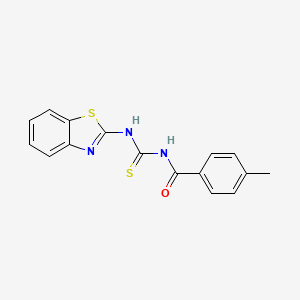
![N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methylthiophen-2-yl)methanimine](/img/structure/B5645754.png)
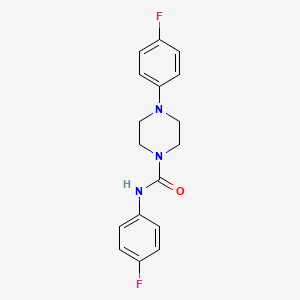
![N-[(5-{[(3R*,4S*)-4-hydroxy-3,4-dimethyl-1-piperidinyl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5645767.png)
![2-anilino-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-5-pyrimidinecarboxamide](/img/structure/B5645775.png)
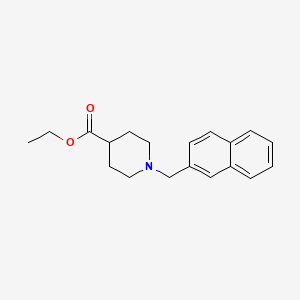

![2-isopropyl-9-{[(3-methoxyphenyl)thio]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645795.png)
